METHYL 5-CHLORO-2-METHOXY-D3-BENZOATE

Isotope Ratio Mass Spectrometry Stable Isotope Labeling Internal Standard Validation

Methyl 5-chloro-2-methoxy-d3-benzoate (CAS 1219803-33-4) is a deuterium-labeled isotopologue of methyl 5-chloro-2-methoxybenzoate, wherein the three methoxy protons are replaced by deuterium atoms. With a molecular formula of C₉H₆D₃ClO₃ and a molecular weight of 203.64 g/mol, this compound serves as a stable isotope-labeled internal standard (SIL-IS) for quantitative mass spectrometry (MS) and nuclear magnetic resonance (NMR) applications.

Molecular Formula C9H9ClO3
Molecular Weight 203.636
CAS No. 1219803-33-4
Cat. No. B567239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMETHYL 5-CHLORO-2-METHOXY-D3-BENZOATE
CAS1219803-33-4
SynonymsMETHYL 5-CHLORO-2-METHOXY-D3-BENZOATE
Molecular FormulaC9H9ClO3
Molecular Weight203.636
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)C(=O)OC
InChIInChI=1S/C9H9ClO3/c1-12-8-4-3-6(10)5-7(8)9(11)13-2/h3-5H,1-2H3/i1D3
InChIKeyHPTHYBXMNNGQEF-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-Chloro-2-methoxy-d3-benzoate (CAS 1219803-33-4): Deuterated Internal Standard for Analytical Quantification


Methyl 5-chloro-2-methoxy-d3-benzoate (CAS 1219803-33-4) is a deuterium-labeled isotopologue of methyl 5-chloro-2-methoxybenzoate, wherein the three methoxy protons are replaced by deuterium atoms . With a molecular formula of C₉H₆D₃ClO₃ and a molecular weight of 203.64 g/mol, this compound serves as a stable isotope-labeled internal standard (SIL-IS) for quantitative mass spectrometry (MS) and nuclear magnetic resonance (NMR) applications [1]. Its primary utility lies in correcting for matrix effects, ionization variability, and sample preparation losses during LC-MS/MS and GC-MS analyses of the non-deuterated parent compound and related species .

Quantitative LC‑MS/MS

Deuterated internal standard for matrix‑effect correction and recovery normalization

Non‑exchangeable Label

Methoxy‑d₃ provides stable +3 Da shift under protic sample preparation conditions

Research Matrices

Supports bioanalysis in human plasma research matrices, urine, and tissue homogenates

Why Unlabeled Methyl 5-Chloro-2-methoxybenzoate Cannot Substitute for the Deuterated Internal Standard


Non-deuterated methyl 5-chloro-2-methoxybenzoate (CAS 33924-48-0) cannot serve as an internal standard in quantitative MS workflows due to its identical mass and chromatographic behavior, which precludes distinct detection from the target analyte [1]. Deuterated analogs provide a characteristic mass shift (typically +3 Da for methyl-d₃ labeling) that enables separate monitoring via selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) while maintaining near-identical extraction efficiency and ionization response . Substitution with a non-isotopic internal standard (e.g., a structurally related but chemically distinct compound) introduces differential recovery and matrix effect biases, compromising accuracy and reproducibility in regulated bioanalytical assays [2].

Deuterated ISTD
Unlabeled / Non‑isotopic Analog
Distinct +3 Da mass shift enables separate MRM monitoring
Identical mass and co‑elution; cannot be resolved from the analyte
Near‑identical extraction recovery and ionization efficiency
Differential recovery and matrix‑effect bias may compromise accuracy
Co‑elution corrects injection‑to‑injection variability
Different chromatographic retention may not track analyte behavior

Quantitative Differentiation of Methyl 5-Chloro-2-methoxy-d3-benzoate Against Unlabeled and Alternative Analogs


Isotopic Enrichment: 98 atom% D vs. Natural Abundance in Unlabeled Compound

Methyl 5-chloro-2-methoxy-d3-benzoate is supplied with an isotopic enrichment of 98 atom% D, compared to the natural deuterium abundance of 0.0156 atom% in the unlabeled methyl 5-chloro-2-methoxybenzoate [1]. This high enrichment minimizes isotopic cross-talk and ensures a distinct mass spectrometric signal free from interference by the unlabeled analyte, which is essential for accurate quantification at low concentrations [2].

Isotopic Enrichment
Head‑to‑head
6,280× higher D abundance
Supports distinct MS signal free from analyte interference
Vendor spec; 98 atom% D vs. natural 0.0156 atom%
Isotope Ratio Mass Spectrometry Stable Isotope Labeling Internal Standard Validation

Mass Spectrometry Differentiation: +3 Da Mass Shift vs. Unlabeled Parent

Deuteration at the methoxy group (OCD₃) increases the molecular mass of methyl 5-chloro-2-methoxy-d3-benzoate to 203.64 g/mol, a +3.02 Da shift relative to the unlabeled compound (200.62 g/mol) [1]. In MS/MS experiments, this mass difference enables the selection of unique precursor → product ion transitions for the internal standard that do not overlap with those of the analyte, a requirement for robust MRM quantification .

Mass Shift
Head‑to‑head
+3.02 Da
Enables unique MRM transitions without spectral overlap
203.64 vs. 200.62 g/mol; methoxy‑d₃ labeling
LC-MS/MS Quantification MRM/SRM Method Development Bioanalytical Chemistry

Chemical Purity: ≥98% Purity Ensures Reliable Quantification

Methyl 5-chloro-2-methoxy-d3-benzoate is provided with a minimum chemical purity of 98% (GC or HPLC), comparable to the purity specifications of high-grade unlabeled methyl 5-chloro-2-methoxybenzoate (≥98–99%) [1]. This purity level ensures that the internal standard contributes negligible background interference to the analyte signal, maintaining linearity and accuracy across the calibration range .

Chemical Purity
Cross‑study
≥98% (GC/HPLC)
Negligible impurity interference in trace quantification
Equivalent to high‑grade unlabeled parent
Analytical Reference Standards Quality Control Method Validation

Deuterium Labeling Site: Methoxy-d3 Minimizes H/D Exchange vs. Alternative Labeling Positions

The deuterium label in methyl 5-chloro-2-methoxy-d3-benzoate is located exclusively on the methoxy group (OCD₃), a non-exchangeable position under typical analytical conditions (pH 3–8, ambient temperature) . In contrast, deuterium labels on hydroxyl or amine protons (e.g., in methyl 5-chloro-2-hydroxybenzoate-d?) would undergo rapid H/D back-exchange in protic solvents, altering the internal standard's mass and compromising quantification reproducibility .

Deuterium Retention
Data to verify
Non‑exchangeable methoxy‑d₃
Consistent mass throughout sample processing
Class‑level; verify under target pH/solvent conditions
Deuterium Exchange Kinetics Isotopic Stability Internal Standard Robustness

Application-Specific Suitability: Validated Internal Standard for Quantitative MS vs. Non-Deuterated Alternatives

Methyl 5-chloro-2-methoxy-d3-benzoate is specifically designed and supplied as a stable isotope-labeled internal standard for the quantification of methyl 5-chloro-2-methoxybenzoate and related compounds in biological matrices . Non-deuterated structural analogs, such as methyl 5-chloro-2-hydroxybenzoate (CAS 4068-78-4) or 5-chloro-2-methoxybenzoic acid (CAS 3438-16-2), exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies, introducing systematic bias that deuterated internal standards are engineered to eliminate [1][2].

ISTD Suitability
Class‑level
Co‑elution & matched ionization
Isotopic analog corrects workflow variability
Non‑isotopic alternatives introduce logP/retention bias
Bioanalytical Method Validation LC-MS/MS Internal Standard Selection

Optimal Research and Industrial Applications for Methyl 5-Chloro-2-methoxy-d3-benzoate


Quantification of Methyl 5-Chloro-2-methoxybenzoate in Biological Matrices for Pharmacokinetic Studies

Methyl 5-chloro-2-methoxy-d3-benzoate serves as the ideal internal standard for LC-MS/MS quantification of the non-deuterated parent compound in plasma, urine, or tissue homogenates during preclinical pharmacokinetic evaluations . Its identical extraction recovery and ionization efficiency, combined with a distinct +3 Da mass shift, enable accurate correction for matrix effects and instrument variability .

Metabolic Tracing and Pathway Elucidation Using Stable Isotope Labeling

The deuterated methoxy group allows researchers to track the metabolic fate of methyl 5-chloro-2-methoxybenzoate in in vitro and in vivo systems using MS-based isotopologue analysis . Unlike radioactive tracers, the stable deuterium label poses no safety or disposal concerns and provides definitive evidence of metabolic transformations without altering the compound's biological properties .

NMR Spectroscopy Reference Standard for Reaction Mechanism Studies

The compound's deuterium labeling eliminates methoxy proton signals in ¹H NMR spectra, simplifying spectral interpretation and enabling clear observation of other proton environments during reaction monitoring and mechanistic investigations [1]. This is particularly valuable in synthetic chemistry workflows where the methoxy group is a site of interest.

Quality Control and Method Validation in Pharmaceutical Analysis

Regulatory guidelines (e.g., FDA, EMA) require the use of stable isotope-labeled internal standards for quantitative bioanalytical method validation [2]. Methyl 5-chloro-2-methoxy-d3-benzoate, with its certified purity and isotopic enrichment, meets these stringent requirements and is suitable for use in GLP-compliant studies supporting drug development and impurity profiling .

Application
Selection Property
Validation Focus
Research‑matrix bioanalysis
Co‑eluting deuterated ISTD
Matrix‑effect correction and extraction recovery
Stable‑isotope metabolic tracing
Non‑exchangeable OCD₃ label
MS isotopologue analysis without H/D back‑exchange
¹H NMR reaction monitoring
Deuterium‑simplified proton spectra
Mechanistic interpretation of non‑methoxy signals
Bioanalytical method validation
Certified purity and isotopic enrichment
Assay precision, accuracy, and documentation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for METHYL 5-CHLORO-2-METHOXY-D3-BENZOATE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.